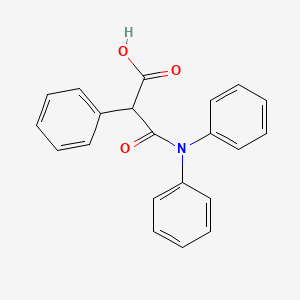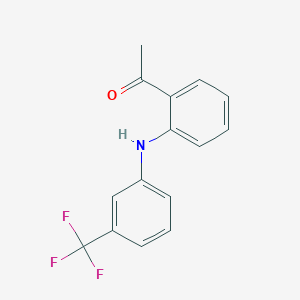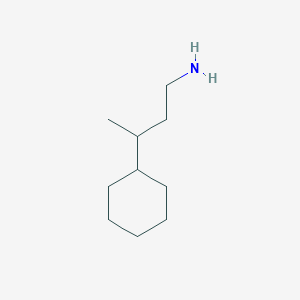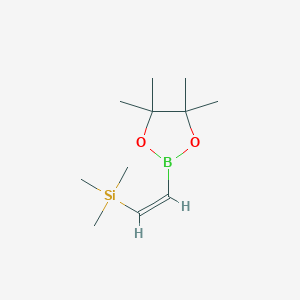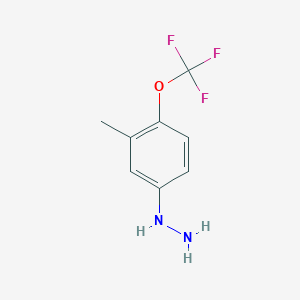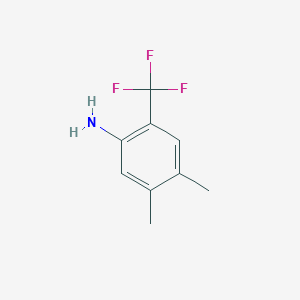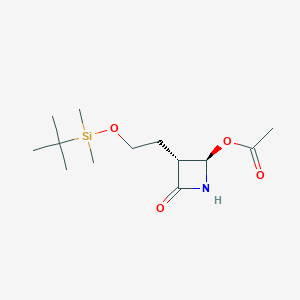
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidinone ring, a tert-butyldimethylsilyl group, and an acetate ester. These structural features contribute to its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the four-membered azetidinone ring.
Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate or silyl ether positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets. The azetidinone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-(2-Hydroxyethyl)-4-oxoazetidin-2-yl acetate: Lacks the silyl protecting group, making it less stable under certain conditions.
(2R,3R)-3-(2-((Trimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate: Contains a different silyl group, affecting its reactivity and stability.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
1217719-00-0 |
|---|---|
Fórmula molecular |
C13H25NO4Si |
Peso molecular |
287.43 g/mol |
Nombre IUPAC |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |
Clave InChI |
JSWAHRJBQMEUQL-CMPLNLGQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


